1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C13H15Cl2NO2 and its molecular weight is 288.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research has highlighted innovative synthesis techniques and explored the chemical properties of related compounds. For example, Zheng Rui discussed the synthesis of a related compound using piperidine-4-carboxylic acid as a starting material, demonstrating an efficient method to achieve a target compound with a reasonable yield (Zheng Rui, 2010) ZhengRui,2010. Similarly, Yousif (2021) reviewed various methods for preparing 2,6-diphenyl-piperidin-4-one derivatives, summarizing different reaction pathways and applications of these compounds Yousif,2021.
Pharmacological Applications
Some derivatives have been evaluated for their potential pharmacological applications. For instance, a study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, highlighting the promising anticancer activity of some compounds Rehmanetal.,2018.
Structural and Molecular Analysis
Investigations into the structural and molecular characteristics of these compounds have provided insights into their interactions and potential applications. Szafran et al. (2007) characterized 4-piperidinecarboxylic acid hydrochloride using various analytical techniques, providing detailed information on its crystal structure and molecular interactions Szafranetal.,2007.
Material Science and Organic Synthesis
Some studies have focused on the use of these compounds in material science and as intermediates in organic synthesis. Krauze et al. (2004) discussed the synthesis and properties of nitriles of dihydropyridine derivatives, exploring their cardiovascular activity and electrochemical oxidation properties, demonstrating the versatility of piperidine derivatives in various scientific applications Krauzeetal.,2004.
Mechanism of Action
Target of Action
The primary target of 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a partial agonist at the GABA A receptor The interaction with the receptor results in changes in the conformation of the receptor, which can affect the flow of ions across the cell membrane .
Result of Action
As a partial agonist of the GABA A receptor, this compound likely has a sedative effect . By enhancing the action of GABA, an inhibitory neurotransmitter, it could potentially decrease neuronal excitability and induce relaxation .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPOYLHAJRUNGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397796 |
Source
|
Record name | 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901923-63-5 |
Source
|
Record name | 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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